

Unveiling the Solid-State Architecture of p-Phenylenediacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

Cat. No.: B140743

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of **p-Phenylenediacetic acid** (p-PDA), a versatile building block in supramolecular chemistry and materials science. The following sections detail the precise atomic arrangement determined by single-crystal X-ray diffraction, the experimental protocols for its synthesis and crystallization, and a visual representation of the structural determination workflow. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this foundational molecule.

Core Crystallographic Data

The crystal structure of **p-Phenylenediacetic acid** has been determined with high precision. The compound crystallizes in the monoclinic system with the space group $P2_1/c$. A key feature of the structure is the presence of a crystallographically imposed center of symmetry within the molecule. The asymmetric unit contains one-half of the p-PDA molecule.

The crystal packing is dominated by intermolecular O—H \cdots O hydrogen bonds, which link the molecules into chains extending along the b direction. These chains are subsequently stacked along the b -axis, forming a stable three-dimensional network.^[1] The acetic acid group is oriented nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 84.46 (6) $^\circ$.^[1]

A summary of the key crystallographic data is presented in Table 1.

Parameter	Value
Chemical Formula	C ₁₀ H ₁₀ O ₄
Molecular Weight	194.18 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.2747 (4)[1]
b (Å)	4.7218 (2)[1]
c (Å)	10.1686 (4)[1]
β (°)	116.220 (2)[1]
Volume (Å ³)	442.57 (3)[1]
Z	2[1]
Temperature (K)	100.0 (1)[1]
Radiation Wavelength (Å)	0.71073 (Mo Kα)
R-factor (%)	4.1[1]
CCDC Deposition Number	654924

Table 1: Crystallographic Data for **p-Phenylenediacetic Acid**.

Experimental Protocols

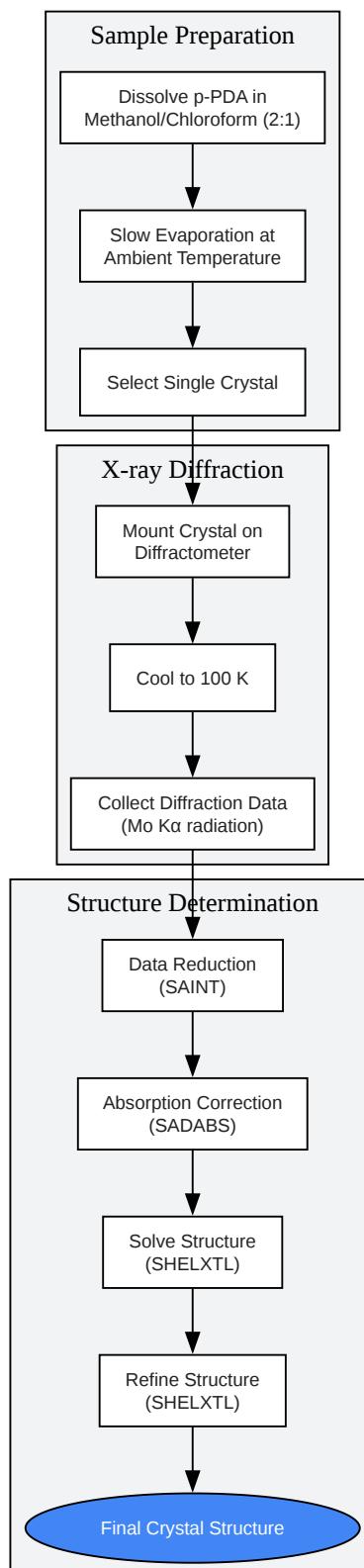
Synthesis and Crystallization of p-Phenylenediacetic Acid

Commercial grade **p-Phenylenediacetic acid** was utilized for the crystallization experiments. Single crystals suitable for X-ray diffraction were obtained through the slow evaporation of a solvent mixture.

Procedure:

- 19.42 mg (0.1 mmol) of **p-Phenylenediacetic acid** was dissolved in a 2:1 (v/v) mixture of methanol and chloroform.[1]
- The resulting solution was allowed to stand undisturbed at ambient temperature.
- Slow evaporation of the solvents over a period of several days yielded colorless, single crystals of **p-Phenylenediacetic acid**.[1]

X-ray Diffraction Data Collection and Structure Refinement


The determination of the crystal structure was performed using a Bruker SMART APEXII CCD area-detector diffractometer.

Procedure:

- A suitable single crystal with dimensions 0.56 x 0.23 x 0.04 mm was selected and mounted on the diffractometer.[1]
- The crystal was cooled to 100.0 (1) K using an Oxford Cryosystem Cobra low-temperature attachment.[1]
- X-ray diffraction data were collected using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- A total of 6558 reflections were measured, of which 1293 were independent.[1]
- The structure was solved and refined using the SHELXTL software package.[1]
- All hydrogen atoms were located in a difference map and were refined isotropically.[1]
- A multi-scan absorption correction was applied using SADABS.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of **p-Phenylenediacetic acid**, from sample preparation to final data analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the crystal structure determination of **p-Phenylenediacetic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Phenylenediacetic acid | C10H10O4 | CID 81760 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Solid-State Architecture of p-Phenylenediacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140743#crystal-structure-of-p-phenylenediacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com